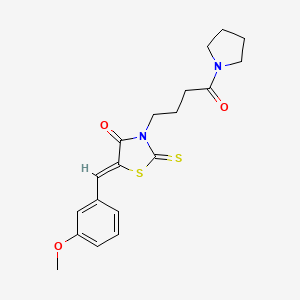
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential in anticancer, antimicrobial, and antioxidant applications.
Structural Characteristics
The compound features a thiazolidin-4-one core, which is pivotal in medicinal chemistry due to its ability to interact with various biological targets. The presence of a pyrrolidinyl group and a methoxybenzylidene substituent enhances its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:
- DNA Interaction : Many thiazolidinones act by intercalating with DNA or inhibiting topoisomerases, which are essential for DNA replication and transcription.
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
For example, a study highlighted that thiazolidinone derivatives exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values as low as 0.16 µM for some compounds .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 48a | MCF-7 | 0.16 | Apoptosis induction |
| 48b | A2780 | 0.11 | Cell cycle arrest |
| 48c | HT-29 | 0.12 | DNA intercalation |
Antimicrobial Activity
Thiazolidinones have also demonstrated significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting biofilm formation.
Research indicates that certain thiazolidinone derivatives reduce biofilm formation by more than 50% at concentrations near their minimum inhibitory concentration (MIC) .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 1h | S. aureus | 0.5 | 61.34 |
| 1m | P. aeruginosa | 125.4 | 62.69 |
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, including the thiobarbituric acid reactive substances (TBARS) assay. Compounds have shown effective inhibition of lipid peroxidation, suggesting their role in protecting cells from oxidative stress.
Research findings indicate that specific substitutions on the thiazolidinone structure significantly enhance antioxidant activity, with EC50 values ranging from 0.11 to 4.24 µM for different derivatives .
Case Studies
Recent studies have focused on synthesizing and evaluating new thiazolidinone derivatives for their biological activities:
- Study on Anticancer Properties : A series of novel thiazolidinones were tested against MCF-7 and A2780 cell lines, revealing potent cytotoxic effects and potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against common pathogens, demonstrating significant inhibitory effects and biofilm disruption capabilities .
属性
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-24-15-7-4-6-14(12-15)13-16-18(23)21(19(25)26-16)11-5-8-17(22)20-9-2-3-10-20/h4,6-7,12-13H,2-3,5,8-11H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZVGHITOGEMAS-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














